7-Fluoroquinoline-6-carbaldehyde

Overview

Description

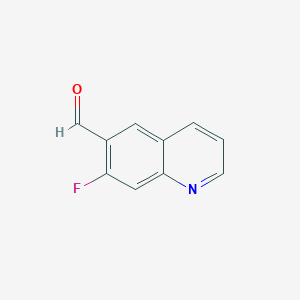

7-Fluoroquinoline-6-carbaldehyde is an organic compound with the molecular formula C10H6FNO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 7th position and an aldehyde group at the 6th position makes this compound unique and significant in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-6-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring. This can be achieved using reagents such as sodium methoxide in liquid ammonia .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic fluorination and controlled reaction conditions to ensure the selective introduction of the fluorine atom at the desired position .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in liquid ammonia.

Major Products Formed:

Oxidation: 7-Fluoroquinoline-6-carboxylic acid.

Reduction: 7-Fluoroquinoline-6-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Applications

7-Fluoroquinoline-6-carbaldehyde belongs to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity. The compound's structure facilitates interactions with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Case Studies

- In Vitro Studies : Research has demonstrated that 7-fluoroquinoline derivatives exhibit significant antibacterial activity against multidrug-resistant strains of bacteria, including Escherichia coli and Staphylococcus aureus .

- Metalloantibiotics : The complexation of fluoroquinolones with transition metals has been explored as a strategy to enhance their antibacterial properties. Studies indicate that such complexes can exhibit improved stability and efficacy against resistant bacterial strains .

Drug Development

The unique chemical structure of this compound allows for modifications that can lead to the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Research on SAR has shown that modifications at various positions on the quinolone ring can significantly influence the biological activity of these compounds. For instance, substituting different groups at the 6 or 7 positions can enhance selectivity and reduce toxicity .

Potential Therapeutic Uses

- Anticancer Activity : Some studies have indicated that fluoroquinolone derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

- Combination Therapies : The use of this compound in combination with other antimicrobial agents is being investigated to overcome resistance mechanisms in bacteria.

Materials Science Applications

Beyond its medicinal uses, this compound has potential applications in materials science.

Supramolecular Chemistry

The compound can form host-guest complexes with macrocyclic compounds like cucurbiturils, enhancing its stability and solubility in aqueous environments. These complexes have been studied for their potential use in drug delivery systems and biosensors .

Nanotechnology

Research has suggested that incorporating fluoroquinolone derivatives into nanostructured materials could improve their efficacy as drug delivery vehicles or in diagnostic applications due to their enhanced interaction with biological systems .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 7-Fluoroquinoline-6-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in cell death . The compound’s ability to form stable complexes with these enzymes makes it a potent antimicrobial agent .

Comparison with Similar Compounds

- 7-Fluoroquinoline-4-carbaldehyde

- 6-Fluoroquinoline-2-carboxaldehyde

- 8-Fluoroquinoline-4-carbaldehyde

Comparison: 7-Fluoroquinoline-6-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinoline derivatives, it exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and industrial processes .

Biological Activity

7-Fluoroquinoline-6-carbaldehyde is a derivative of fluoroquinolone, a class of broad-spectrum antibacterial agents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 7-position and an aldehyde group at the 6-position of the quinoline ring. This specific substitution pattern is crucial for its biological activity, influencing both pharmacokinetics and interaction with biological targets.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

Efficacy Against Bacteria

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/ml) |

|---|---|

| Escherichia coli | 2.5 |

| Staphylococcus aureus | 1.0 |

| Bacillus cereus | 0.5 |

| Salmonella typhi | 3.0 |

The compound's activity is enhanced in the presence of certain excipients, such as cucurbituril derivatives, which improve solubility and stability, leading to lower MIC values .

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising cytotoxic effects against various cancer cell lines. Studies have demonstrated that it can inhibit the proliferation of cancer cells through several mechanisms, including the induction of apoptosis and disruption of cell cycle progression.

Case Studies on Anticancer Activity

- Study on Human Colon Cancer Cells (HT29) :

- Study on Breast Cancer Cells (MCF-7) :

Structure-Activity Relationship (SAR)

The biological activity of fluoroquinolone derivatives is heavily influenced by their chemical structure. Modifications at various positions on the quinolone ring can enhance or diminish their antibacterial and anticancer properties.

- C-7 Position : Substituents at this position are critical for antibacterial potency. Fluorination generally improves activity due to increased lipophilicity and membrane penetration .

- C-6 Position : The introduction of an aldehyde group at this position has been associated with improved cytotoxicity against cancer cells, as it may facilitate interactions with cellular targets involved in apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Fluoroquinoline-6-carbaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a nucleophilic substitution or Suzuki coupling to introduce the fluorine and aldehyde groups. Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via HPLC or TLC, and validate purity via / NMR and high-resolution mass spectrometry (HRMS) . For fluorinated quinolines, anhydrous conditions are critical to avoid hydrolysis of the aldehyde group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Combine UV-Vis (to confirm π→π* transitions), FTIR (aldehyde C=O stretch at ~1700 cm), and NMR (for fluorine environment analysis). For structural confirmation, X-ray crystallography using SHELX software is recommended, though crystal growth may require slow evaporation in non-polar solvents . Cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How does the aldehyde group in this compound influence its stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 3–10) at 40–60°C for 48–72 hours. Monitor degradation via LC-MS and quantify aldehyde oxidation using derivatization agents (e.g., 2,4-dinitrophenylhydrazine). Fluorine’s electron-withdrawing effect may stabilize the aldehyde against nucleophilic attack, but hydrolysis risks persist in acidic/basic media .

Q. What are the common reactivity patterns of this compound in nucleophilic addition or condensation reactions?

- Methodological Answer : The aldehyde group reacts with amines (e.g., hydrazines) to form Schiff bases or with Grignard reagents for carbon-chain elongation. Use inert atmospheres (N/Ar) to prevent oxidation. Fluorine’s meta-directing effect may influence regioselectivity in subsequent electrophilic substitutions .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when dealing with weak diffraction or twinning?

- Methodological Answer : For weak data, employ SHELXL’s robust refinement algorithms with restraints on bond lengths/angles. For twinned crystals, use the TWIN/BASF commands in SHELX to model overlapping lattices. Validate with R < 0.05 and a Flack parameter near 0 .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Re-examine solvent effects in DFT models (e.g., using COSMO-RS) and confirm experimental conditions (e.g., solvent polarity, temperature). For NMR shifts, discrepancies >1 ppm may indicate unaccounted intermolecular interactions (e.g., hydrogen bonding) .

Q. What strategies are effective for modeling the electronic effects of fluorine and aldehyde groups in this compound?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to assess reactivity. The aldehyde’s LUMO location predicts nucleophilic attack sites, while fluorine’s electronegativity lowers HOMO energy, affecting oxidation stability. Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets .

Q. What alternative synthetic pathways exist for this compound if traditional methods yield low regioselectivity?

- Methodological Answer : Explore transition-metal-catalyzed C-H activation to directly functionalize the quinoline core. Palladium-mediated cross-coupling (e.g., with fluorobenzaldehyde derivatives) may bypass multi-step synthesis. Optimize ligand choice (e.g., XPhos) to enhance selectivity .

Q. How can researchers mechanistically probe the compound’s degradation pathways under oxidative stress?

- Methodological Answer : Use radical initiators (e.g., AIBN) in O-saturated solutions to simulate oxidative conditions. Identify degradation products via GC-MS or MALDI-TOF and propose mechanisms (e.g., aldehyde → carboxylic acid conversion). Compare with stability in antioxidants like BHT .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

- Methodological Answer : Document all parameters (e.g., stirring rate, drying time) using FAIR data principles. Share raw crystallographic data (.cif files) and NMR spectra (FID files) in repositories like Zenodo. Cross-validate results via round-robin testing with independent labs .

Q. Key Considerations

Properties

IUPAC Name |

7-fluoroquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHXHJCXWSYDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680691 | |

| Record name | 7-Fluoroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185768-18-6 | |

| Record name | 7-Fluoro-6-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185768-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.